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Compound of Interest

Compound Name: Pevikon

Cat. No.: B1216278 Get Quote

Technical Support Center: Pevikon Gel
Electrophoresis
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals experiencing

poor protein separation in Pevikon gels.

Troubleshooting Guide: Poor Protein Separation
Poor protein separation in Pevikon block electrophoresis can manifest as smeared bands,

distorted or "smiling" bands, or a general lack of resolution. This guide addresses these

common issues in a question-and-answer format.

Issue 1: Smeared Protein Bands

Question: Why are my protein bands smeared vertically in the Pevikon gel?

Answer: Smeared bands are often a result of several factors related to sample preparation, gel

quality, and running conditions.

Potential Causes and Solutions for Smeared Bands
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Potential Cause Explanation Recommended Solution

Sample Degradation

Proteins can be degraded by

proteases present in the

sample, leading to a

heterogeneous mixture of

protein fragments that appear

as a smear.

Handle samples gently and

keep them on ice to minimize

degradation.[1] Consider

adding protease inhibitors to

your sample preparation buffer.

Sample Overload

Loading too much protein into

the application slot can exceed

the binding capacity of the gel

matrix, causing the excess

protein to streak down the gel.

Determine the optimal protein

concentration for your sample

and load a smaller amount per

well.[2]

High Salt Concentration in

Sample

Excess salt in the sample can

lead to high conductivity,

causing localized heating and

disruption of the electric field,

which can result in smearing.

Desalt your protein sample

before loading, for example, by

dialysis or using a desalting

column.[1]

Inappropriate Voltage

Running the gel at a voltage

that is too high can generate

excessive heat, leading to

band diffusion and smearing.

[2]

Run the electrophoresis at a

lower voltage for a longer

duration to minimize heat

generation.[1]

Pevikon Impurities

Pevikon itself may contain

water-soluble impurities that

can interfere with protein

migration and staining.[3]

Thoroughly wash the Pevikon

C-870 powder with distilled

water or buffer before

preparing the gel slurry to

remove potential

contaminants.[3]

Issue 2: Distorted or "Smiling" Protein Bands

Question: My protein bands are curved or "smiling" across the gel. What causes this and how

can I fix it?
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Answer: Band distortion, often referred to as "smiling" (where the bands at the edges of the gel

migrate slower than in the center), is typically caused by uneven heat distribution across the

gel block.

Potential Causes and Solutions for Distorted Bands

Potential Cause Explanation Recommended Solution

Uneven Heat Dissipation

The center of the gel block can

become hotter than the edges

due to electrical resistance,

causing proteins in the warmer

central lanes to migrate faster.

[1]

Reduce the running voltage to

minimize heat (Joule heating)

generation.[1] Ensure the

electrophoresis apparatus is

placed in a cold room or on a

cooling plate to maintain a

uniform temperature.

Incorrect Buffer Concentration

If the buffer concentration is

too low, its buffering capacity

may be insufficient, leading to

pH shifts and uneven current

flow. Depleted or old buffer can

also cause this issue.[1]

Use fresh, correctly prepared

running buffer for each

experiment. Ensure the buffer

level is consistent across the

electrophoresis tank.[1]

Uneven Gel Block

An unevenly packed or non-

level Pevikon block can lead to

variations in the electrical field

strength and migration path,

causing band distortion.

Ensure the Pevikon slurry is

poured onto a perfectly level

surface and allowed to settle

evenly. Gently blot the surface

to create a uniform starting

point for migration.

Issue 3: Poor Resolution or No Separation

Question: My protein bands are very close together, or I am not seeing any separation at all.

What should I do?

Answer: Poor resolution can stem from a variety of factors including incorrect buffer pH,

inappropriate running time, or issues with the gel matrix itself.
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Potential Causes and Solutions for Poor Resolution

Potential Cause Explanation Recommended Solution

Incorrect Buffer pH

The pH of the buffer

determines the net charge of

the proteins. If the buffer pH is

too close to the isoelectric

point (pI) of the target proteins,

they will have little to no

charge and will not migrate

effectively.

Choose a buffer system with a

pH that ensures your proteins

of interest have a significant

net charge. For most proteins,

a slightly alkaline buffer (pH

8.0-9.0) is effective.

Inadequate Running Time

If the electrophoresis is not run

for a sufficient amount of time,

the proteins will not have

migrated far enough to resolve

into distinct bands.

Increase the electrophoresis

run time. Monitor the migration

of a tracking dye to gauge the

progress of the separation.

Incorrect Voltage

While high voltage can cause

smearing, a voltage that is too

low may not provide enough

driving force for efficient

separation, especially for high

molecular weight proteins.[2]

Optimize the voltage to find a

balance between efficient

migration and minimal heat

production. A constant current

power supply can help

maintain a more uniform

migration rate.[1]

Sample Diffusion

If there is a significant delay

between loading the sample

and starting the

electrophoresis, the sample

can diffuse from the application

zone, leading to broad, poorly

resolved bands.

Apply the voltage as soon as

possible after loading the

samples into the gel.

Frequently Asked Questions (FAQs)
Q1: What is Pevikon C-870 and why is it used for preparative electrophoresis?
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Pevikon C-870 is a copolymer of polyvinyl chloride and polyvinyl acetate. It is used as a

support medium in preparative zonal electrophoresis because it is inert, has a high capacity for

sample loading, and allows for the recovery of separated proteins.

Q2: How do I prepare a Pevikon gel block?

A detailed protocol is provided in the "Experimental Protocols" section below. The general steps

involve washing the Pevikon powder, preparing a slurry with the electrophoresis buffer, pouring

the slurry into a mold on a level surface, and allowing it to settle into a uniform block.

Q3: Can I reuse the running buffer?

It is not recommended to reuse running buffer. During electrophoresis, the buffer composition

can change due to electrolysis, which can affect the pH and ionic strength, leading to

inconsistent results in subsequent runs.

Q4: My protein of interest is an enzyme. Will it remain active after separation on a Pevikon
gel?

Pevikon block electrophoresis is a non-denaturing technique, meaning that proteins are

separated under conditions that generally preserve their native structure and activity.

Therefore, it is a suitable method for the purification of active enzymes.

Q5: I see faint or no bands after staining. What could be the problem?

This could be due to several reasons:

Insufficient sample concentration: The amount of protein loaded was too low to be detected.

[1]

Sample degradation: The protein was lost or degraded during sample preparation.[1]

Incorrect staining protocol: The staining solution was not prepared correctly, or the staining

time was too short.[1]

Power supply issues: The power supply was not turned on, or the electrodes were not

properly connected.[1]
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To troubleshoot, you can run a lane with a known protein standard to confirm that the

electrophoresis and staining procedures are working correctly.[1]

Quantitative Data Summary
The optimal parameters for Pevikon block electrophoresis can vary depending on the specific

proteins being separated. The following table provides a general guideline for common

parameters.

Parameter
Recommended
Range/Value

Notes

Buffer pH 8.0 - 9.5

Should be chosen to ensure a

net charge on the protein of

interest.

Buffer Ionic Strength 0.05 - 0.1 M
Higher ionic strength can lead

to increased heat generation.

Voltage Gradient 5 - 10 V/cm

Lower voltages for longer

times generally give better

resolution.

Running Time 12 - 24 hours
Dependent on the voltage and

the desired separation.

Temperature 4°C

Running in a cold room or with

a cooling plate is

recommended to minimize

heat effects.

Experimental Protocols
Detailed Methodology for Pevikon Block Electrophoresis

This protocol provides a general framework for the preparative separation of proteins using

Pevikon C-870.

Preparation of Pevikon C-870:
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Suspend Pevikon C-870 powder in a large volume of distilled water.

Stir for 10-15 minutes and then allow the Pevikon to settle.

Decant the supernatant containing fine particles and potential impurities.

Repeat this washing step 3-5 times.

Finally, wash the Pevikon twice with the chosen electrophoresis buffer.

Preparation of the Pevikon Gel Block:

Prepare a slurry of the washed Pevikon in the electrophoresis buffer (approximately 1:4 to

1:5 Pevikon to buffer ratio, w/v).

Pour the slurry into a gel tray or mold placed on a perfectly level surface.

Allow the Pevikon to settle completely, which may take 30-60 minutes.

Carefully remove the excess buffer from the surface of the settled Pevikon block using

filter paper wicks until the surface is just moist but not glossy.

Sample Application:

Create a narrow trench in the Pevikon block for sample application, typically a few

centimeters from the cathode.

Prepare the protein sample in the electrophoresis buffer, adding sucrose or glycerol to

increase its density.

Carefully pipette the sample into the trench.

Electrophoresis:

Connect the Pevikon block to the buffer reservoirs using filter paper wicks.

Fill the reservoirs with fresh electrophoresis buffer.
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Connect the power supply and apply the desired voltage. It is recommended to run the

electrophoresis at a constant voltage or constant current in a cold environment (4°C).

Monitor the separation by observing the migration of a colored tracking dye added to the

sample or a separate lane.

Protein Elution:

After the electrophoresis is complete, turn off the power supply.

The separated protein bands can be visualized under UV light if they are fluorescent, or by

applying a filter paper replica to the gel and staining the paper (a "print").

Carefully excavate the sections of the Pevikon block containing the protein bands of

interest.

Elute the protein from the Pevikon by washing with an appropriate buffer, followed by

centrifugation or filtration to remove the Pevikon particles.

Visualizations
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Caption: Troubleshooting workflow for poor protein separation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1216278?utm_src=pdf-body-img
https://www.benchchem.com/product/b1216278?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Rapid method for the isolation of lipoproteins from human serum by precipitation with
polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Electrophoretic separation of plasma lipoproteins in agarose gel - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on
Pevikon - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Troubleshooting poor protein separation in Pevikon
gels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216278#troubleshooting-poor-protein-separation-in-
pevikon-gels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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